molecular formula C16H14ClN3O4S2 B2891594 1-(4-Chlorophenyl)sulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole CAS No. 868218-98-8

1-(4-Chlorophenyl)sulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole

Cat. No. B2891594
CAS RN: 868218-98-8
M. Wt: 411.88
InChI Key: FLQSTOJGVDUXDN-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)sulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole is a useful research compound. Its molecular formula is C16H14ClN3O4S2 and its molecular weight is 411.88. The purity is usually 95%.
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Scientific Research Applications

Potential Pesticidal Activity

Research has highlighted the synthesis of tribromomethyl phenyl sulfone derivatives, incorporating halogenmethylsulfonyl moieties similar to those in the target compound, for their novel potential pesticidal activity. These derivatives were explored for their activity as herbicides and fungicides, leveraging the structural elements for enhanced effectiveness (Borys, Korzyński, & Ochal, 2012).

Inhibition of Human Heart Chymase

Another study explored substituted 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives, which are structurally related to the compound of interest, for their selective inhibition of human heart chymase. This research provides insight into the structure-activity relationships necessary for the development of nonpeptide inhibitors, which could have implications for cardiovascular therapeutics (Niwata et al., 1997).

Advanced Polymeric Materials

Significant contributions have been made toward the development of advanced polymeric materials, such as the synthesis of thermally stable aromatic poly(imide amide benzimidazole) copolymers and transparent aromatic polyimides. These studies utilize similar sulfone and nitrophenyl functionalities for creating materials with exceptional thermal stability and optical properties, underscoring the utility of such compounds in high-performance applications (Wang & Wu, 2003); (Tapaswi et al., 2015).

Molecular Docking and Structural Analysis

Further research includes molecular docking studies and X-ray crystallography of tetrazole derivatives, providing valuable insights into the interaction mechanisms of similar molecules with biological targets, such as enzymes. These studies are critical for the design of new compounds with specific biological activities (Al-Hourani et al., 2015).

properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O4S2/c17-13-4-6-15(7-5-13)26(23,24)19-9-8-18-16(19)25-11-12-2-1-3-14(10-12)20(21)22/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQSTOJGVDUXDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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